![molecular formula C10H9ClN2 B1490448 1-Chloro-N-methylisoquinolin-7-amine CAS No. 1374652-28-4](/img/structure/B1490448.png)
1-Chloro-N-methylisoquinolin-7-amine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
1-Chloro-N-methylisoquinolin-7-amine and its derivatives are pivotal in various synthetic pathways. The compound serves as a precursor in the synthesis of dialkylaminoalkylic amides of 1-chloro-3-carboxy-4-methylisoquinoline and related compounds, which have demonstrated local anesthetic and antispasmodic properties (Vittorio et al., 1984). Moreover, it's involved in the amination of nitroisoquinolines, yielding mono- or bis(methylamino)-substituted nitro compounds, indicating its versatility in chemical synthesis (Woźniak & Nowak, 1994).
Pharmacological Applications
1-Chloro-N-methylisoquinolin-7-amine derivatives exhibit diverse pharmacological activities. For instance, certain derivatives have been identified to possess local anaesthetic and antispasmodic properties, contributing to their potential use in medical applications (Vittorio et al., 1984). Furthermore, 4-aminoquinoline derivatives synthesized from 4-chloro-7-substituted-quinolines demonstrated cytotoxic effects against human breast tumor cell lines, indicating their potential as anticancer agents (Zhang et al., 2007).
Role in Antidepressant Activity
Derivatives of 1-Chloro-N-methylisoquinolin-7-amine, such as cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, have been suggested as rigid analogues of the atypical antidepressant mianserin. Molecular modelling and pharmacological evaluations indicate their potential as atypical antidepressants with specific derivatives showing notable antidepressant activity (Griffith et al., 1984).
properties
IUPAC Name |
1-chloro-N-methylisoquinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-12-8-3-2-7-4-5-13-10(11)9(7)6-8/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNGZCXBBSVBTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-N-methylisoquinolin-7-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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